(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide
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Overview
Description
(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide is a complex organic compound with significant applications in various fields of scientific research. This compound features a cyano group, a dichlorobenzyl group, and an indole moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 2,6-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Final Coupling: The final step involves coupling the cyano-indole intermediate with an appropriate ethanamide derivative under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to replace the cyano group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted ethanamide derivatives.
Scientific Research Applications
(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{2-[(2,6-Dichlorobenzyl)oxy]benzylidene}-N-ethylhydrazinecarbothioamide
- 1-(2,6-Dichlorobenzyl)piperazine
Uniqueness
(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. Its indole core, dichlorobenzyl group, and cyano group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H11Cl2N3O2 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
(2E)-2-cyano-2-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetamide |
InChI |
InChI=1S/C18H11Cl2N3O2/c19-13-5-3-6-14(20)12(13)9-23-15-7-2-1-4-10(15)16(18(23)25)11(8-21)17(22)24/h1-7H,9H2,(H2,22,24)/b16-11+ |
InChI Key |
LSFPFBCZSOALGS-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)N)/C(=O)N2CC3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)C(=O)N2CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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